Papaverine phenylethyl barbiturate
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Overview
Description
Papaverine phenylethyl barbiturate is a compound that combines the properties of papaverine, a vasodilator and smooth muscle relaxant, with phenylethyl barbiturate, a barbiturate derivative known for its sedative and hypnotic effects. This unique combination allows the compound to be used in various medical and scientific applications, particularly in the treatment of spasms and as a sedative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of papaverine phenylethyl barbiturate involves several steps. Initially, papaverine is synthesized from 3,4-dihydropapaverine hydrochloride through a dehydrogenation reaction using trimethylbenzene as a solvent and a dehydrogenation catalyst at temperatures between 50-180°C . Phenylethyl barbiturate is synthesized through the condensation of phenylethylamine with barbituric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method to reduce the loss of intermediates and improve yield. This method uses commercial reagents and solvents like xylene, making the process cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Papaverine phenylethyl barbiturate undergoes various chemical reactions, including:
Oxidation: Using hydrogen peroxide as an oxidizing agent to convert tetrahydropapaverine to papaverine.
Reduction: Reduction of papaverine to tetrahydropapaverine using reducing agents like sodium borohydride.
Substitution: Substitution reactions involving the phenylethyl group in barbiturates, often using halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Trimethylbenzene, xylene, ethanol.
Major Products Formed
Oxidation: Papaverine from tetrahydropapaverine.
Reduction: Tetrahydropapaverine from papaverine.
Substitution: Various phenylethyl derivatives of barbiturates.
Scientific Research Applications
Papaverine phenylethyl barbiturate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on smooth muscle relaxation and vasodilation.
Medicine: Utilized in the treatment of spasms, erectile dysfunction, and as a sedative in surgical procedures
Industry: Employed in the production of pharmaceuticals and as a stabilizer in cryopreservation solutions.
Mechanism of Action
Papaverine phenylethyl barbiturate exerts its effects through multiple mechanisms:
Papaverine Component: Inhibits phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation.
Phenylethyl Barbiturate Component: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) on the central nervous system, leading to sedative and hypnotic effects.
Comparison with Similar Compounds
Papaverine phenylethyl barbiturate can be compared with other compounds such as:
Papaverine: Primarily a vasodilator and smooth muscle relaxant.
Phenobarbital: A barbiturate with sedative and anticonvulsant properties.
Tetrahydropapaverine: A precursor to papaverine with similar vasodilatory effects.
The uniqueness of this compound lies in its combined properties, offering both smooth muscle relaxation and sedative effects, making it versatile for various medical and scientific applications.
Properties
CAS No. |
5949-36-0 |
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Molecular Formula |
C32H33N3O7 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H21NO4.C12H12N2O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h5-8,10-12H,9H2,1-4H3;3-7H,2H2,1H3,(H2,13,14,15,16,17) |
InChI Key |
YOSRVRJJMJSVGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
Origin of Product |
United States |
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